Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves multiple steps, typically starting with the formation of the bicyclic core. The reaction conditions often include the use of tert-butyl esters and carbamoyl groups under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium hydroxide or ammonia .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: This compound has a similar bicyclic structure but differs in the presence of a hydroxy group, which affects its reactivity and applications.
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound also shares a similar core structure but has different functional groups, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and reactivity patterns .
Properties
Molecular Formula |
C14H22N2O4 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-7-9-5-4-6-14(8-16,10(9)17)11(15)18/h9H,4-8H2,1-3H3,(H2,15,18) |
InChI Key |
MAIKZNSULRCWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2=O)C(=O)N |
Origin of Product |
United States |
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